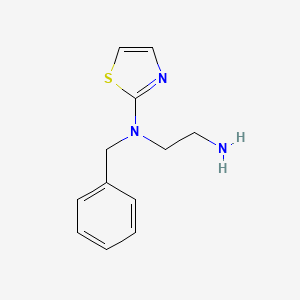![molecular formula C10H13N3O3 B7576356 3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid](/img/structure/B7576356.png)
3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid, also known as CMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. CMPA is a derivative of pyridine and is known to exhibit promising biological activities, making it a potential candidate for drug development.
作用机制
3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid exerts its biological effects by inhibiting the activity of enzymes through the formation of covalent bonds with the active site of the enzyme. This leads to the disruption of the enzyme's function and subsequently affects the physiological processes that the enzyme is involved in.
Biochemical and Physiological Effects:
3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. These effects have been attributed to the compound's ability to inhibit the activity of enzymes involved in these processes.
实验室实验的优点和局限性
3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid has several advantages for laboratory experiments, including its high potency and selectivity towards specific enzymes. However, the compound's complex synthesis method and potential toxicity limit its widespread use in laboratory experiments.
未来方向
There are several potential future directions for the study of 3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid. One potential direction is the development of more efficient and cost-effective synthesis methods for the compound. Another potential direction is the investigation of 3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid's potential applications in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to investigate the potential side effects and toxicity of 3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid to ensure its safety for therapeutic use.
In conclusion, 3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid is a promising chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its potent inhibitory activity against various enzymes makes it a potential candidate for drug development, particularly in the treatment of neurological disorders. However, further studies are needed to fully understand the compound's mechanism of action, potential side effects, and toxicity, as well as to develop more efficient synthesis methods.
合成方法
3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid can be synthesized through a multistep process involving the reaction of 2-amino-4-chloropyridine with various reagents, such as ethyl 2-chloroacetate, followed by the reaction with hydrazine hydrate and sodium hydroxide. The final product is obtained after the reaction with acetic anhydride and glacial acetic acid.
科学研究应用
3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play critical roles in various physiological processes, and their inhibition has been linked to the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
3-[(2-carbamoylpyridin-4-yl)-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-13(5-3-9(14)15)7-2-4-12-8(6-7)10(11)16/h2,4,6H,3,5H2,1H3,(H2,11,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAOZKXQAPTPOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C1=CC(=NC=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-ethylamino]propanoic acid](/img/structure/B7576276.png)
![3-[Ethyl-(2-methylpyrazole-3-carbonyl)amino]propanoic acid](/img/structure/B7576277.png)
![3-[Ethyl-(3-methylbenzoyl)amino]propanoic acid](/img/structure/B7576285.png)
![3-[Ethyl-(2-hydroxy-5-methoxybenzoyl)amino]propanoic acid](/img/structure/B7576286.png)
![3-[Methyl-[2-oxo-2-(2,4,5-trichloroanilino)ethyl]amino]propanoic acid](/img/structure/B7576294.png)
![3-[Ethyl-(4-methylsulfonylphenyl)sulfonylamino]propanoic acid](/img/structure/B7576295.png)
![2-[2,3-dihydro-1H-inden-5-ylsulfonyl(propyl)amino]acetic acid](/img/structure/B7576324.png)

![2-[1-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B7576337.png)
![3-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl-methylamino]propanoic acid](/img/structure/B7576340.png)

![2-[1-[2-(2,2-Dimethylpropanoylamino)acetyl]piperidin-2-yl]acetic acid](/img/structure/B7576355.png)
![3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanoic acid](/img/structure/B7576363.png)
![2-[1-(4-Ethylphenyl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7576366.png)